3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide
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Overview
Description
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Propanamide Side Chain: This step involves the coupling of the quinazolinone core with 4-phenylbutan-2-amine using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Dihydroquinazolinone derivatives.
Substitution Products: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, inflammation, and infections.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:
Inhibiting Enzymes: Such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.
Interacting with Receptors: Binding to specific receptors on cell surfaces, modulating their activity.
Disrupting Cellular Processes: Affecting processes like DNA replication, transcription, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-quinazolinone: Known for its anticancer properties.
6,7-Dimethoxy-4-oxo-1,2,3,4-tetrahydroquinazoline: Exhibits anti-inflammatory activity.
N-(4-Phenylbutan-2-yl)-2-quinazolinone: Studied for its antimicrobial effects.
Uniqueness
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C23H27N3O4/c1-16(9-10-17-7-5-4-6-8-17)25-22(27)11-12-26-15-24-19-14-21(30-3)20(29-2)13-18(19)23(26)28/h4-8,13-16H,9-12H2,1-3H3,(H,25,27) |
InChI Key |
OPIMDDMHXBAJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
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